molecular formula C13H13N3O2S2 B2864352 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034514-79-7

2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2864352
CAS No.: 2034514-79-7
M. Wt: 307.39
InChI Key: HELMTDMREWGSSO-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be determined using crystallographic data . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can provide detailed information about the structure .


Chemical Reactions Analysis

The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .


Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide and its derivatives are subject to extensive research for their potential therapeutic applications. These compounds are synthesized through various chemical processes and evaluated for their biological activities. For instance, derivatives of imidazolidine, such as 2-phenylthiazolidine, have been synthesized and tested for cardiotonic activity, showing significant inotropic activity in animal models (Nate et al., 1987). This highlights the potential of similar compounds in developing treatments for heart conditions.

Antimicrobial Agents

Compounds similar to this compound have been explored for their antimicrobial properties. A study on clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated potential antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). This suggests that structurally related compounds could serve as leads in the development of new antimicrobial drugs.

Corrosion Inhibition

Research into imidazolidine derivatives also extends into materials science, particularly in the study of corrosion inhibition. An experimental and theoretical study of 1-(2-ethylamino)-2-methylimidazoline evaluated its efficiency as a corrosion inhibitor, showing good inhibition properties at different concentrations (Cruz, Martinez, Genescà, & García-Ochoa, 2004). This research demonstrates the potential applications of this compound derivatives in protecting metals from corrosion.

Future Directions

Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-12-14-4-5-16(12)13(18)15-11(9-3-7-19-8-9)10-2-1-6-20-10/h1-3,6-8,11H,4-5H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELMTDMREWGSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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